

# a confirming the synergistic effect of Avibactam with partner antibiotics

Author: BenchChem Technical Support Team. Date: December 2025



# The Synergistic Power of Avibactam: A Comparative Guide for Researchers

A detailed analysis of the enhanced efficacy of **avibactam** in combination with partner antibiotics against multi-drug resistant bacteria.

**Avibactam**, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, has demonstrated significant clinical potential by restoring the activity of partner antibiotics against a broad spectrum of  $\beta$ -lactamase-producing bacteria. This guide provides a comprehensive comparison of the synergistic effects of **avibactam** with key partner antibiotics, supported by experimental data and detailed methodologies to aid researchers in their drug development and discovery efforts.

## **Unveiling the Synergy: Mechanism of Action**

**Avibactam**'s primary role is to inactivate a wide range of  $\beta$ -lactamase enzymes, including Ambler class A, C, and some D enzymes.[1] These enzymes are a primary mechanism of resistance in many Gram-negative bacteria, as they hydrolyze and inactivate  $\beta$ -lactam antibiotics like cephalosporins and penicillins. By binding to and inhibiting these  $\beta$ -lactamases, **avibactam** effectively protects its partner antibiotic from degradation, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal activity.[1] The combination of ceftazidime-**avibactam**, for instance, is effective against many Enterobacteriaceae and Pseudomonas aeruginosa strains that produce extended-spectrum  $\beta$ -



lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC-type  $\beta$ -lactamases.[2][3]

A particularly noteworthy synergistic combination is that of aztreonam and **avibactam**. Aztreonam is a monobactam that is stable against hydrolysis by metallo- $\beta$ -lactamases (MBLs), but it is often degraded by other co-produced  $\beta$ -lactamases like ESBLs and AmpC.[4][5] **Avibactam** does not inhibit MBLs, but by inhibiting the co-produced serine- $\beta$ -lactamases, it protects aztreonam from degradation, making the combination highly effective against MBL-producing Enterobacterales.[4][5][6]



Click to download full resolution via product page

Mechanism of Avibactam Synergy.

# Quantifying Synergy: In Vitro and In Vivo Evidence

The synergistic activity of **avibactam** with its partner antibiotics has been extensively evaluated using various in vitro and in vivo models. The most common in vitro methods are checkerboard assays and time-kill assays.

## **Checkerboard Assay Data**

The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents. The results are often expressed as the Fractional Inhibitory Concentration



Index (FICI), where a value of  $\leq$  0.5 typically indicates synergy.

| Partner<br>Antibiotic | Organism(s)                                   | Key Findings                                                     | FICI | Reference(s) |
|-----------------------|-----------------------------------------------|------------------------------------------------------------------|------|--------------|
| Ceftazidime           | Enterobacterales<br>(KPC-producing)           | Avibactam restored ceftazidime susceptibility.                   | -    | [3]          |
| Aztreonam             | Enterobacterales<br>(NDM-producing)           | Synergistic<br>activity observed<br>in 100% of<br>strains.       | <0.5 | [7][8]       |
| Meropenem             | Enterobacterales<br>(KPC & NDM-<br>producing) | Synergistic interactions in 93.8% of strains.                    | -    | [7][8]       |
| Aztreonam             | P. aeruginosa<br>(MBL-producing)              | Additive or synergistic in 85% of ceftazidimeresistant isolates. | -    | [9][10]      |

## **Time-Kill Assay Data**

Time-kill assays provide a dynamic picture of the bactericidal activity of antimicrobial combinations over time. Synergy is generally defined as a  $\geq$  2-log10 decrease in CFU/mL by the combination compared to the most active single agent.



| Partner<br>Antibiotic | Organism(s)                                  | Key Findings                                                                                           | Log10 CFU/mL<br>Reduction | Reference(s) |
|-----------------------|----------------------------------------------|--------------------------------------------------------------------------------------------------------|---------------------------|--------------|
| Ceftazidime           | P. aeruginosa<br>(ceftazidime-<br>resistant) | Combination therapies showed a greater overall reduction in bacterial load than monotherapy.           | -                         | [9][10]      |
| Aztreonam             | Enterobacterales<br>(MBL-producing)          | The combination of ceftazidime-avibactam and aztreonam demonstrated significant bactericidal activity. | >2                        | [11][12]     |
| Ceftazidime           | Enterobacteriace<br>ae                       | A ≥3-log10<br>decrease in<br>CFU/mL was<br>observed at 6<br>hours for all<br>isolates.                 | ≥3                        | [2]          |
| Meropenem             | K. pneumoniae<br>(MBL-producing)             | Potent synergistic antibacterial effects were confirmed.                                               | -                         | [13]         |

# Experimental Protocols Checkerboard Assay Protocol

This method is used to determine the in vitro synergy between two antimicrobial agents.





Click to download full resolution via product page

Checkerboard Assay Workflow.

#### Methodology:

- Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. Perform serial twofold dilutions of Antibiotic A along the rows and Antibiotic B along the columns of a 96-well microtiter plate containing Mueller-Hinton broth.[14]
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.[14]
- Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include wells for growth control (no antibiotic) and sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.[14]
- Determination of MIC: The MIC is the lowest concentration of the antibiotic combination that completely inhibits visible bacterial growth.
- Calculation of FICI: The FICI is calculated for each well that shows no growth using the following formula: FICI = FIC of Drug A + FIC of Drug B Where FIC = MIC of the drug in combination / MIC of the drug alone. Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism. [14]

## Time-Kill Assay Protocol

This assay evaluates the rate of bacterial killing by antimicrobial agents over time.





Click to download full resolution via product page

Time-Kill Assay Workflow.

### Methodology:

- Inoculum Preparation: Prepare a starting bacterial inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth medium.
- Antibiotic Addition: Add the test antibiotics at desired concentrations (e.g., based on MIC values) to the bacterial culture. Include a growth control (no antibiotic) and controls for each antibiotic alone.[10]
- Incubation and Sampling: Incubate the cultures at 35-37°C, typically with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.[10]
- Viable Cell Counting: Perform serial dilutions of the collected samples and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
- Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

### Conclusion

The synergistic combination of **avibactam** with partner antibiotics, particularly ceftazidime and aztreonam, represents a crucial advancement in the fight against multi-drug resistant Gramnegative bacteria. The data presented in this guide, derived from robust in vitro and in vivo studies, unequivocally demonstrates the enhanced efficacy of these combinations. The provided experimental protocols offer a foundation for researchers to further explore and validate these synergistic interactions in their own laboratories. As antibiotic resistance



continues to be a major global health threat, the strategic use of  $\beta$ -lactamase inhibitors like **avibactam** will be paramount in preserving the utility of our existing antibiotic arsenal.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ijcmph.com [ijcmph.com]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro activity of ceftazidime-avibactam combination in in vitro checkerboard assays -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Aztreonam-avibactam synergy, a validation and comparison of diagnostic tools [frontiersin.org]
- 5. Aztreonam-avibactam synergy, a validation and comparison of diagnostic tools PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of in vivo and in vitro infection model results using a semimechanistic model of avibactam and aztreonam combination against multidrug resistant organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Synergistic Activity of Ceftazidime-Avibactam in Combination with Aztreonam or Meropenem Against Clinical Enterobacterales Producing blaKPC or blaNDM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openaccess.uoc.edu [openaccess.uoc.edu]
- 10. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo activity of ceftazidime/avibactam and aztreonam alone or in combination against mcr-9, serine- and metallo-β-lactamases-co-producing carbapenemresistant Enterobacter cloacae complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo Antimicrobial Activities of Ceftazidime/Avibactam Alone or in Combination with Aztreonam Against Carbapenem-Resistant Enterobacterales PMC



[pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo activity of meropenem+avibactam against MBL-producing carbapenem-resistant Klebsiella pneumoniae PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- To cite this document: BenchChem. [a confirming the synergistic effect of Avibactam with partner antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601228#a-confirming-the-synergistic-effect-of-avibactam-with-partner-antibiotics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com